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molecular formula C8H16N2 B8602900 (R)-N-Methylquinuclidin-3-amine

(R)-N-Methylquinuclidin-3-amine

Cat. No. B8602900
M. Wt: 140.23 g/mol
InChI Key: UWBYHCLTULMDDX-QMMMGPOBSA-N
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Patent
US04657911

Procedure details

A mixture of 50 g of 3-amino quinuclidine and 40 ml of benzaldehyde in 1000 ml of toluene is brought to reflux for 45 minutes, while eliminating the water formed. Then the solvent is evaporated, the residue is dissolved in 800 ml of methanol and 15 g of potassium borohydride are added within 3 hours while maintaining the temperature at 0° C. Then the solvent is evaporated, the residue is taken up in water, the mixture obtained is extracted with ethyl acetate (or with chloroform), dried on sodium (or magnesium) sulfate, filtered and the filtrate is evaporated. Thus 85 g (yield ≃100%) of the pure expected product are obtained (one spot in TLC) which is in liquid form.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.[CH:10](=O)C1C=CC=CC=1.O>C1(C)C=CC=CC=1>[CH3:10][NH:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1CN2CCC1CC2
Name
Quantity
40 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
Then the solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 800 ml of methanol
ADDITION
Type
ADDITION
Details
15 g of potassium borohydride are added within 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the mixture obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate (or with chloroform)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on sodium (or magnesium) sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
CNC1CN2CCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04657911

Procedure details

A mixture of 50 g of 3-amino quinuclidine and 40 ml of benzaldehyde in 1000 ml of toluene is brought to reflux for 45 minutes, while eliminating the water formed. Then the solvent is evaporated, the residue is dissolved in 800 ml of methanol and 15 g of potassium borohydride are added within 3 hours while maintaining the temperature at 0° C. Then the solvent is evaporated, the residue is taken up in water, the mixture obtained is extracted with ethyl acetate (or with chloroform), dried on sodium (or magnesium) sulfate, filtered and the filtrate is evaporated. Thus 85 g (yield ≃100%) of the pure expected product are obtained (one spot in TLC) which is in liquid form.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.[CH:10](=O)C1C=CC=CC=1.O>C1(C)C=CC=CC=1>[CH3:10][NH:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1CN2CCC1CC2
Name
Quantity
40 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
Then the solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 800 ml of methanol
ADDITION
Type
ADDITION
Details
15 g of potassium borohydride are added within 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the mixture obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate (or with chloroform)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on sodium (or magnesium) sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
CNC1CN2CCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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